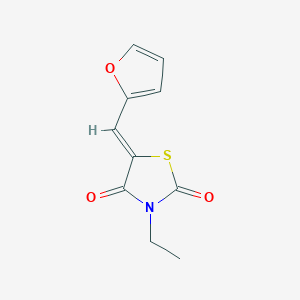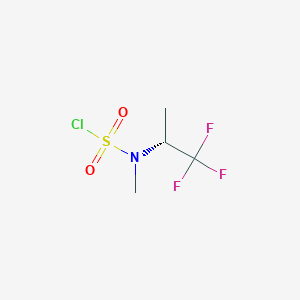![molecular formula C18H21NO5S B12868394 (S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid is a chiral compound with a complex structure that includes a biphenyl moiety, a sulfonamide group, and a branched aliphatic chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid typically involves several steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the biphenyl compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Aliphatic Chain: The final step involves the attachment of the chiral aliphatic chain through an amide bond formation, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a chiral amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy group on the biphenyl moiety can undergo oxidation to form a phenol derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated biphenyl compounds.
科学研究应用
Chemistry
In organic synthesis, (S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid can be used as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound may serve as a ligand in the study of protein-ligand interactions, particularly in the context of sulfonamide-binding proteins.
Medicine
Industry
In material science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which (S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid exerts its effects depends on its application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the natural substrate, binding to the active site, and blocking the enzyme’s activity. The biphenyl moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methylbutanoic acid chain.
(S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of a methoxy-substituted biphenyl moiety, a sulfonamide group, and a chiral aliphatic chain makes (S)-2-(4’-Methoxy-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid distinct. This structure provides specific interactions with biological targets and unique chemical reactivity, making it valuable for various applications.
属性
分子式 |
C18H21NO5S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)17(18(20)21)19-25(22,23)16-10-6-14(7-11-16)13-4-8-15(24-3)9-5-13/h4-12,17,19H,1-3H3,(H,20,21)/t17-/m0/s1 |
InChI 键 |
MDWFJTBWOFNAQX-KRWDZBQOSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
规范 SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


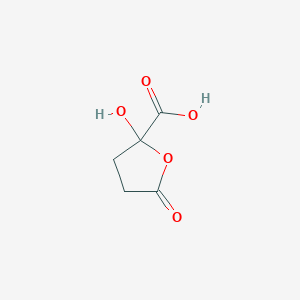
![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)

![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
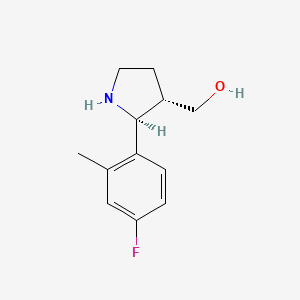
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
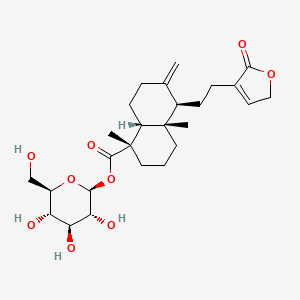
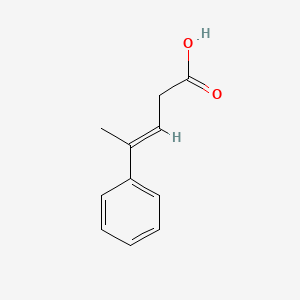
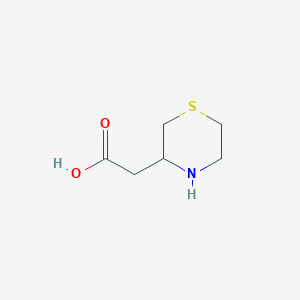
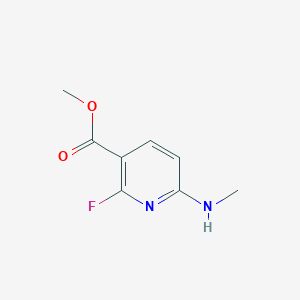
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
